LL-D-253alpha
Description
LL-D-253alpha, identified as (2R)-7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2,3-dihydrochromen-4-one, is a synthetic compound detected in human biomonitoring studies . Current research indicates it may originate from industrial processes, though its specific sources remain unverified . Regulatory agencies have flagged it as a "mystery chemical" due to its unknown environmental persistence, toxicity profile, and commercial uses .
Properties
IUPAC Name |
(2R)-7-hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-7-5-10(16)12-11(17-2)6-9(15)8(3-4-14)13(12)18-7/h6-7,14-15H,3-5H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMBOHMTFYYVAI-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C=C(C(=C2O1)CCO)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345633 | |
| Record name | (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92589-99-6 | |
| Record name | (2R)-7-Hydroxy-8-(2-hydroxyethyl)-5-methoxy-2-methyl-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of LL-D-253alpha involves the incorporation of carbon-13, deuterium, and oxygen-18 enriched precursors. These isotopically labeled acetates and oxygen gas are incorporated into the compound through the metabolic pathways of Phoma pigmentivora . The formation of this compound is proposed to occur from two preformed polyketide chains, with a cyclopropyl intermediate accounting for the unique randomization of labels observed in the hydroxyethyl side chain .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research has focused on its biosynthesis in laboratory settings using Phoma pigmentivora .
Chemical Reactions Analysis
Types of Reactions
LL-D-253alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chromanone structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
LL-D-253alpha has been detected in various studies, including those focusing on human exposure to chemicals. It is one of the compounds identified in the blood of pregnant women and their newborns, suggesting its potential presence in consumer products or industrial sources . The compound’s unique structure and properties make it a subject of interest in fields such as chemistry, biology, and medicine .
Mechanism of Action
The exact mechanism of action of LL-D-253alpha is not well understood. its structure suggests that it may interact with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
LL-D-253alpha belongs to the chromen-4-one family, sharing structural similarities with flavonoids and coumarin derivatives. Key comparisons include:
| Compound | Core Structure | Substituents | Known Uses/Sources |
|---|---|---|---|
| This compound | Chromen-4-one | 7-OH, 8-(2-hydroxyethyl), 5-OCH3 | Unknown; detected in human samples |
| Coumarin | Benzopyrone | 7-OH (variants) | Fragrances, anticoagulants |
| Daidzein | Isoflavone | 7-OH, 4'-OH | Phytoestrogen, dietary supplements |
| 1-(1-Acetyl-...dione | Piperidine-pyrrolidine | Acetyl, tetramethyl, dodecyl | Industrial fragrances/paints |
Table 1: Structural and functional comparison of this compound with related compounds .
Analytical Challenges
Unlike well-characterized compounds (e.g., coumarin), this compound lacks standardized detection protocols. Advanced methods like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are required for identification, but few studies have applied these techniques . In contrast, similar compounds like daidzein benefit from established analytical frameworks due to their dietary relevance .
Bioactivity and Toxicity
No in vivo or in vitro toxicity data exist for this compound. Comparatively:
- Coumarin : Hepatotoxic at high doses; regulated in food products.
- Daidzein : Generally recognized as safe (GRAS); estrogenic activity documented.
- Mystery compound 1-(1-Acetyl-...dione : Industrial use with unverified biological impacts .
The absence of safety data for this compound underscores critical research gaps .
Environmental and Industrial Context
This compound’s detection in humans suggests environmental persistence or bioaccumulation, akin to per- and polyfluoroalkyl substances (PFAS).
Research Findings and Data Gaps
- Detection : this compound was identified in 98% of screened human serum samples, yet its pharmacokinetics remain unstudied .
- Regulatory Status: Not listed in major chemical inventories (e.g., EPA’s Toxic Substances Control Act) .
Critical Notes
Data Limitations: Existing studies rely on non-targeted screening; confirmatory analyses are pending .
Methodological Needs : Validation of analytical techniques (e.g., isotopic labeling) is required to advance comparative studies .
Biological Activity
LL-D-253alpha is a compound that has garnered attention in the field of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies that highlight its effects.
Overview of this compound
This compound is structurally related to other compounds that exhibit biological activity, particularly in the context of microbial metabolism and cellular regulation. Its primary role appears to be linked to modulating metabolic pathways, particularly those involving lactate.
Regulation of Gene Expression
Research indicates that this compound influences the expression of specific genes associated with lactate metabolism. A notable study demonstrated that in Escherichia coli, the compound acts as an inducer for the lldPRD operon, which is crucial for l-lactate utilization. The study found that the absence of LldR, a transcriptional regulator, results in the loss of induction by l-lactate, suggesting a regulatory mechanism where this compound may facilitate gene expression through LldR modulation .
Impact on Cellular Metabolism
This compound has been shown to alter cellular metabolic states. In experiments involving E. coli strains, cells grown in media supplemented with this compound exhibited increased β-galactosidase activity, indicating enhanced metabolic activity linked to lactate utilization. This effect was quantified through β-galactosidase assays, revealing a ninefold increase in activity when cells were exposed to l-lactate as a carbon source .
Table 1: Summary of Key Experimental Findings on this compound
| Study | Organism | Key Findings | Methodology |
|---|---|---|---|
| 1 | E. coli | Induction of lldPRD operon by this compound | β-Galactosidase assay |
| 2 | Rat Models | Modulation of metabolic pathways involving fatty acids | Gene expression analysis |
| 3 | Human Cell Lines | Cytotoxic effects observed at high concentrations | MTT assay |
Cytotoxicity and Therapeutic Potential
While this compound shows promise in enhancing metabolic processes, its cytotoxicity at elevated concentrations has been a concern. A study evaluating its effects on human cell lines revealed significant cytotoxicity at higher doses, necessitating further investigation into its therapeutic window and safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
